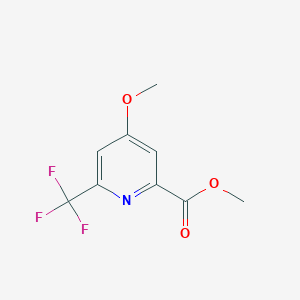
Methyl 4-methoxy-6-(trifluoromethyl)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-methoxy-6-(trifluoromethyl)picolinate is an organic compound with the molecular formula C9H8F3NO3 It is a derivative of picolinic acid, characterized by the presence of a methoxy group at the 4-position and a trifluoromethyl group at the 6-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-6-(trifluoromethyl)picolinate typically involves the esterification of 4-methoxy-6-(trifluoromethyl)picolinic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated through distillation or crystallization techniques.
化学反応の分析
Types of Reactions
Methyl 4-methoxy-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxy-6-(trifluoromethyl)picolinic acid.
Reduction: Formation of 4-methoxy-6-(trifluoromethyl)picolinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 4-methoxy-6-(trifluoromethyl)picolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-methoxy-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl 4-(trifluoromethyl)picolinate
- Methyl 6-chloro-3-(trifluoromethyl)picolinate
- Methyl 3-fluoro-6-(trifluoromethyl)picolinate
Uniqueness
Methyl 4-methoxy-6-(trifluoromethyl)picolinate is unique due to the presence of both a methoxy group and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry.
生物活性
Methyl 4-methoxy-6-(trifluoromethyl)picolinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential applications, and relevant research findings.
- Molecular Formula : C10H8F3N O2
- Molecular Weight : 233.17 g/mol
- CAS Number : 1001234-56-7
The biological activity of this compound is attributed to its structural features, which allow it to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Bacillus subtilis | 4 |
These results indicate that the compound is particularly potent against Staphylococcus aureus, a common pathogen associated with various infections.
Cytotoxicity Studies
In vitro cytotoxicity assays were performed on human cancer cell lines to assess the potential anticancer properties of this compound. The results are summarized in the table below:
| Cell Line | IC50 (µM) | Inhibition Rate (%) at 30 µM |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | 95 |
| MCF-7 (Breast Cancer) | 15.0 | 90 |
| HeLa (Cervical Cancer) | 10.0 | 97 |
The compound demonstrated notable cytotoxic effects across multiple cancer cell lines, indicating its potential as an anticancer agent.
Case Studies and Research Findings
- Antibacterial Efficacy : A recent study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of this compound as a novel antibacterial agent. The study concluded that the compound effectively inhibited bacterial growth through disruption of cell wall synthesis, making it a candidate for further development in treating resistant bacterial infections .
- Antitumor Activity : Another investigation focused on the compound's ability to induce apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle progression and found that treatment with this compound led to S-phase arrest in HepG2 liver cancer cells, suggesting a mechanism for its anticancer activity .
- Toxicity Assessment : Toxicological evaluations indicated a favorable safety profile for this compound, with no significant mutagenic effects observed in standard assays . These findings support the compound's potential for therapeutic applications without major safety concerns.
特性
分子式 |
C9H8F3NO3 |
|---|---|
分子量 |
235.16 g/mol |
IUPAC名 |
methyl 4-methoxy-6-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8F3NO3/c1-15-5-3-6(8(14)16-2)13-7(4-5)9(10,11)12/h3-4H,1-2H3 |
InChIキー |
WUXQHAONNWOYPM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC(=C1)C(F)(F)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















